Home > Products > Screening Compounds P122475 > ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE -

ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4441961
CAS Number:
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Biginelli Reaction: The core dihydropyrimidinone ring is commonly synthesized using the Biginelli reaction. This one-pot, three-component condensation reaction typically involves an aldehyde (in this case, 2,5-dimethylbenzaldehyde), ethyl acetoacetate, and urea or thiourea. [, , ]
  • Alkylation: The presence of the (1H-benzimidazol-2-ylthio)methyl group at the 6-position suggests an alkylation step. This could be achieved by reacting the appropriate 6-halomethyl dihydropyrimidine intermediate with 2-mercaptobenzimidazole. [, ]
Molecular Structure Analysis
  • Conformation: The dihydropyrimidine ring likely adopts a flattened boat conformation, a common feature observed in many DHPMs. []
Applications
  • Medicinal Chemistry: DHPMs are known for their wide range of biological activities, including anti-inflammatory, antiviral, antitumor, and antibacterial properties. [, , , , ] The presence of the benzimidazole moiety further expands the possibilities, as benzimidazoles also exhibit a wide range of biological activities. This combination suggests potential applications in drug discovery research, particularly for targeting diseases where both dihydropyrimidinones and benzimidazoles have shown promise.

1. Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293) []

  • Compound Description: LaSOM® 293 is a dihydropyrimidine derivative synthesized via a Biginelli reaction followed by a Huisgen 1,3-dipolar cycloaddition. The Biginelli reaction is a key method for synthesizing functionalized heterocycles, and in this case, it constructs the core dihydropyrimidine ring. []
  • Relevance: This compound shares the core structure of a dihydropyrimidine with ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Both compounds feature an ethyl carboxylate group at the 5-position and various substitutions on the pyrimidine ring, highlighting the diversity possible within this class of compounds. []

2. 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MOPTHPC) []

  • Compound Description: MOPTHPC is a Biginelli adduct synthesized from benzaldehyde, ethyl acetoacetate, and urea using sulfamic acid as a catalyst. The study focused on characterizing its molecular characteristics using DFT methods. []
  • Relevance: MOPTHPC, like ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exemplifies the core dihydropyrimidine structure obtained via the Biginelli reaction. The variations in substituents at the 4- and 6- positions of the pyrimidine ring illustrate the flexibility of the Biginelli reaction in accommodating different starting materials. []

3. Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) []

  • Compound Description: EDMT is a dihydropyrimidine derivative studied for its structural, molecular, and spectral properties using both experimental and theoretical (DFT) methods. This research emphasizes the importance of understanding the structure-property relationships in drug design and development. []
  • Relevance: EDMT and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are structurally analogous, both featuring a dihydropyrimidine ring with an ethyl carboxylate group at the 5-position and diverse aromatic substituents at the 4-position. []

4. Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This dihydropyrimidine derivative was characterized by X-ray crystallography, revealing key structural features such as the dihedral angle between the tetrazole and benzene rings and the presence of intra- and intermolecular hydrogen bonding interactions. []
  • Relevance: This compound and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate share the foundational dihydropyrimidine core, further highlighting the structural diversity accessible by modifying the substituents on the pyrimidine ring. The presence of a tetrazole ring in this compound, often used as a carboxylic acid bioisostere, further emphasizes the exploration of diverse pharmacophores in drug discovery. []

5. Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (DFOC) []

  • Compound Description: DFOC is a novel dihydropyrimidine synthesized and characterized using various spectroscopic methods. Its vibrational frequencies and optimized geometry were determined using DFT calculations, providing insights into its stability and electronic properties. []
  • Relevance: Similar to ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, DFOC exemplifies a dihydropyrimidine derivative with a substituted phenyl ring at the 4-position. The presence of a dihydrobenzofuran moiety in DFOC underscores the incorporation of diverse heterocyclic systems into the dihydropyrimidine scaffold. []

6. Ethyl/Methyl 4-(3-Aryl-1-Phenl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates []

  • Compound Description: This series of compounds represents a class of dihydropyrimidines synthesized using a WO3/ZrO2 heterogeneous catalyst under solvent-free conditions. This study emphasizes the development of eco-friendly synthetic approaches in organic chemistry. []
  • Relevance: These compounds, like ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are dihydropyrimidine derivatives. The common structural motif among them is the presence of a pyrazole ring linked to the dihydropyrimidine core, highlighting the exploration of nitrogen-containing heterocycles in medicinal chemistry. []

7. Ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate []

  • Compound Description: This compound, a 1,3-diazepine derivative, is obtained via a ring expansion reaction from ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, illustrating a potential synthetic route for expanding the ring system of dihydropyrimidines. []
  • Relevance: While structurally distinct from ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate due to the seven-membered ring, this compound shares a similar substitution pattern with a phenylthiomethyl group at the 4-position of the heterocycle. []

8. Ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This dihydropyrimidine derivative is a product of a nucleophilic substitution reaction on ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighting the reactivity of the chloromethyl group towards nucleophiles. []
  • Relevance: This compound and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate both feature a thiomethyl substituent at the 4-position of the dihydropyrimidine ring. This structural similarity, despite the different groups attached to the sulfur atom, suggests potential shared chemical properties or reactivity patterns. []

9. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: The crystal structure of this compound, a dihydropyrimidine derivative, was elucidated using X-ray crystallography, revealing a flattened boat conformation of the dihydropyrimidinone ring and an intramolecular C—H⋯O contact influencing its molecular conformation. []
  • Relevance: Both this compound and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exemplify the common motif of incorporating a pyrazole ring at the 4-position of the dihydropyrimidine scaffold. The presence of a chlorine substituent on the pyrazole ring further highlights the potential for introducing halogens to modulate the compound's properties. []

10. Ethyl 4-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: The crystal structure of this dihydropyrimidine derivative, featuring a thioxo group at the 2-position, was analyzed, revealing key structural features and intermolecular interactions contributing to its crystal packing. []
  • Relevance: This compound shares a close structural similarity with ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, particularly in the 2,5-dimethylphenyl substitution at the 4-position of the dihydropyrimidine ring. The primary difference lies in the presence of a thioxo group in this compound compared to the oxo group in the target compound, indicating potential variations in their chemical reactivity and potential biological activity profiles. []

11. Ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4c) []

  • Compound Description: This compound is part of a series of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones synthesized and evaluated for their antifungal and antibacterial activities. This study showcases the potential of these compounds as drug candidates. []
  • Relevance: This compound and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate share the fundamental dihydropyrimidine framework. The presence of a bromothiophene substituent in this compound, compared to the 2,5-dimethylphenyl group in the target compound, illustrates the diverse array of aromatic and heteroaromatic moieties that can be attached to the dihydropyrimidine core. []

12. N’-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydropyrimidine-5-carbohydrazide []* Compound Description: This compound represents a class of dihydropyrimidines coupled with hydrazide-hydrazones, synthesized through a domino reaction starting with the Biginelli reaction. This study highlights the potential of these compounds as anti-plasmodial agents. []* Relevance: While structurally distinct from ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this compound shares the common feature of a dihydropyrimidine core, albeit with a carbohydrazide moiety at the 5-position and an anthracene-derived substituent. The significant structural variations underscore the versatility of the dihydropyrimidine scaffold as a starting point for developing diverse chemical entities. []

13. Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate []* Compound Description: This compound represents a thiazolo[3,2-a]pyrimidine derivative, synthesized via a three-component reaction, highlighting the convergence of multiple heterocycles. []* Relevance: This compound, although structurally distinct from ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate due to the fused thiazole ring, showcases the broader exploration of heterocyclic systems related to dihydropyrimidines. The presence of a pyrazole ring, albeit in a different position and with different substituents, further emphasizes the common use of this heterocycle in conjunction with dihydropyrimidines. []

14. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1) []* Compound Description: This compound is a key intermediate in synthesizing a series of oxadiazolo[3,2,-a][1,3,5]triazine derivatives with potential antioxidant activity. It is synthesized via the Biginelli reaction, a versatile method for constructing dihydropyrimidines. []* Relevance: Both this compound and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate share the fundamental dihydropyrimidine core, further highlighting its significance as a building block in medicinal chemistry. The difference lies in the substitution at the 4-position, where the target compound has a 2,5-dimethylphenyl group, while this compound has a simple phenyl ring. []

15. Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (6) []* Compound Description: Compound (6) is a thiazolo[3,2-a]pyrimidine derivative prepared by the cyclization reaction of ethyl 4-(2-chlorophenyl)-6- methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4) with chloroacetic acid (5) in dimethylformamide (DMF). []* Relevance: Compound (6), while structurally distinct from ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate due to the fused thiazole ring, represents another example of a heterocyclic system derived from the dihydropyrimidine core. The variations in ring systems and substituents underscore the versatility of these scaffolds in medicinal chemistry. []

16. Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4) []* Compound Description: Compound (4) is an intermediate in the synthesis of compound (6), a thiazolo[3,2-a]pyrimidine derivative. It highlights the versatility of the dihydropyrimidine core as a building block for more complex heterocyclic systems. []* Relevance: Compound (4), like ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcases the core dihydropyrimidine scaffold but with a thioxo group at the 2-position instead of an oxo group. This difference in the functional group at the 2-position indicates potential variations in reactivity and potential biological activities. []

17. methyl/ethyl 4-(substitutedphenyl/pyridyl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []* Compound Description: This series of compounds, synthesized and evaluated for their larvicidal activity against Anopheles arabiensis, demonstrates the potential of tetrahydropyrimidine scaffolds as insecticides. []* Relevance: These compounds, like ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are based on the tetrahydropyrimidine core structure, further highlighting its versatility in medicinal chemistry. The variations in substituents at the 4- and 6-positions and the presence of either an oxo or thioxo group at the 2-position demonstrate the range of structural diversity possible within this class of compounds. []

18. ethyl 6-methyl-2-oxo-4-benzyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates []* Compound Description: This compound is a dihydropyrimidine derivative studied as the product of a Biginelli reaction using curd as a biocatalyst. This research focuses on developing sustainable and environmentally friendly synthetic methods for these compounds. []* Relevance: This compound and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate share the fundamental dihydropyrimidine scaffold, with the primary difference being the substituent at the 4-position. The target compound has a 2,5-dimethylphenyl group, while this compound has a benzyl group, showcasing the variability in aromatic substituents that can be accommodated at this position. []

19. N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides []

  • Compound Description: These compounds, synthesized through a multi-step process, are complex derivatives of dihydropyrimidines containing an oxoimidazolidinyl unit linked to the pyrimidine ring. They were evaluated for their antibacterial activity, highlighting the exploration of these compounds in medicinal chemistry. []
  • Relevance: These compounds, while structurally more complex, are built upon the core dihydropyrimidine scaffold also found in ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The presence of the dihydropyrimidine moiety, even within a larger and more elaborate structure, suggests potential shared pharmacophoric features or reactivity patterns. []

20. N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-7-methyl-3-oxo-5phenyl-3,5-dihydro-2H-oxazolo/thiazolo[3,2-a]pyrimidine-6-carboxamides []* Compound Description: These compounds represent another class of complex dihydropyrimidine derivatives containing an oxoimidazolidinyl unit and a fused oxazole or thiazole ring. They are synthesized through a multi-step approach and highlight the versatility of the dihydropyrimidine scaffold in generating diverse structures. []* Relevance: These compounds, while significantly more complex, share the dihydropyrimidine core structure with ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This shared feature, despite the substantial structural variations, suggests a potential common origin or synthetic strategy, and possibly some shared pharmacophoric elements. []

21. ethyl 6-methyl-2-oxo-4-phenyl- 1,2,3,4-tetrahydropyrimidine-5-carboxylate []* Compound Description: This compound is a key intermediate in a study focusing on synthesizing various heterocyclic compounds, including pyrido[4,3-d]pyrimidine, pyrimido[4,5-d]pyridazine, and thiazolo[3,4-c]pyrimidine derivatives. This research highlights the utility of dihydropyrimidines as versatile building blocks. []* Relevance: This compound, a classic Biginelli adduct, shares the same core dihydropyrimidine structure as ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The difference lies in the substitution at the 4-position, where the target compound has a 2,5-dimethylphenyl group, while this compound has a simple phenyl ring, demonstrating the potential for diverse substitutions at this position. []

22. 6-methyl-4-aryl-5-(5-phenyl-4H-1,2,4-triazole-3-yl)-3,4,dihydropyrimidin-2(1H)- one/thione []

  • Compound Description: This series of compounds represents dihydropyrimidines linked to a triazole ring, synthesized using microwave irradiation. This study focuses on green chemistry principles, highlighting the importance of sustainable synthetic approaches. []
  • Relevance: These compounds share the dihydropyrimidine core structure with ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, further emphasizing its significance in medicinal chemistry. The key difference lies in the presence of a triazole ring linked to the pyrimidine core, highlighting the exploration of nitrogen-containing heterocycles in conjunction with dihydropyrimidines for potential biological activity. []

23. Ethyl -6- methyl- 2- oxo/thioxo- 4- substituted phenyl- 1,2,3,4-tetrahydropyrimidine-5- carboxylates []

  • Compound Description: This series of compounds represents a class of dihydropyrimidines used as intermediates in synthesizing triazole-linked dihydropyrimidines. []
  • Relevance: These compounds share a close structural resemblance with ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with the primary difference being the specific substituent on the phenyl ring at the 4-position. This similarity highlights the versatility of the dihydropyrimidine scaffold and the potential for introducing diverse substituents to modulate biological activity. []

24. Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This series of compounds represents a novel class of chromone-pyrimidine coupled derivatives synthesized using an environmentally friendly ionic liquid catalyst. This work highlights the ongoing efforts to develop sustainable synthetic methods for biologically relevant compounds. []
  • Relevance: These compounds, like ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are based on the dihydropyrimidine core structure. The inclusion of a chromone moiety highlights the exploration of different heterocyclic systems in conjunction with the dihydropyrimidine ring, aiming for enhanced or modified biological activities. []

25. 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2- thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide []

  • Compound Description: This series of compounds represents another class of chromone-pyrimidine coupled derivatives synthesized using an environmentally friendly ionic liquid catalyst. The presence of the carbohydrazide moiety suggests potential for further derivatization and exploration of biological activity. []
  • Relevance: These compounds, while structurally distinct from ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate due to the chromone moiety and the carbohydrazide group, showcase the ongoing efforts to expand the chemical space around the dihydropyrimidine scaffold. This exploration aims to identify new and potentially more potent derivatives with desirable biological activities. []

26. ethyl-4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This dihydropyrimidine derivative has been investigated using various spectroscopic techniques and DFT calculations. This study aims to understand its molecular structure, vibrational frequencies, and electronic properties for potential applications in materials science or drug discovery. []
  • Relevance: This compound, like ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, features the core dihydropyrimidine scaffold with an aromatic substituent at the 4-position. The presence of chlorine and nitro groups on the phenyl ring emphasizes the potential for introducing electron-withdrawing groups to modulate the electronic properties and potential biological activity of the compound. []

27. Ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates []* Compound Description: This general structure represents a class of dihydropyrimidine derivatives used as key intermediates in a study focusing on synthesizing 1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives via an intramolecular Friedel-Crafts reaction. This work highlights the versatility of dihydropyrimidines as synthetic building blocks for accessing more complex heterocyclic systems. []* Relevance: These compounds are closely related to ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, sharing the core dihydropyrimidine structure with an aryl substituent at the 4-position. The specific aryl group varies in this series, illustrating the flexibility in accommodating different substituents at this position to potentially modulate biological activity or other properties. []

28. 2,3-dihydro-2-thioxo-1H-indeno[1,2-d]pyrimidine-5(9bH)-ones []* Compound Description: This class of compounds, featuring a fused indene ring system, was synthesized from dihydropyrimidine precursors, demonstrating the potential for expanding the ring system of dihydropyrimidines for developing novel heterocyclic compounds. []* Relevance: While structurally distinct from ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate due to the fused indene ring, these compounds highlight the broader chemical space accessible from dihydropyrimidine starting materials. The variations in ring systems and substituents underscore the potential for discovering new compounds with diverse properties. []

29. methyl or ethyl 4‐(substitutedphenyl/pyridyl)‐6‐methyl‐2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidine‐5‐carboxylate (HPM) []* Compound Description: This series of HPM analogues was synthesized and assessed for its anti-hyperglycemic effects. Notably, compounds with alkoxy substituents on the phenyl ring demonstrated significant hypoglycemic activity, highlighting the potential of these compounds for diabetes management. []* Relevance: These compounds share the core dihydropyrimidine structure with ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The variation in substituents, particularly the presence of alkoxy groups in some HPM analogues, illustrates the potential for modifying the dihydropyrimidine scaffold to achieve desired biological effects, such as anti-diabetic activity. []

30. (4R)-4-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-ethyl carboxylate []

  • Compound Description: This compound is a dihydropyrimidine derivative synthesized using (+)-myrtenal, a chiral aldehyde, in an enantiospecific Biginelli reaction. This research emphasizes the use of chiral substrates in the Biginelli reaction to access enantiopure dihydropyrimidinones. []
  • Relevance: Both this compound and ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate share the core dihydropyrimidine structure, further highlighting the versatility of this scaffold. The key difference lies in the substituent at the 4-position. The use of (+)-myrtenal as a starting material in the synthesis of this compound demonstrates the potential for introducing chiral centers into the dihydropyrimidine scaffold, opening avenues for exploring stereochemical aspects of their biological activity. []

31. Ethyl-6-methyl-4-(3-(1-methyl-1H-pyrrole-2-carboxamido)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This dihydropyrimidine derivative has been studied for its spectral characteristics, intramolecular interactions, nonlinear optical properties, and molecular docking behavior. This comprehensive analysis provides insights into its potential applications in various fields, including nonlinear optics and drug discovery. []
  • Relevance: This compound shares the core dihydropyrimidine scaffold with ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with a substituted phenyl ring at the 4-position. The presence of a pyrrole ring in this compound highlights the incorporation of diverse heterocyclic systems into the dihydropyrimidine scaffold, potentially influencing its electronic properties and biological activity. []

Properties

Product Name

ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

IUPAC Name

ethyl 6-(1H-benzimidazol-2-ylsulfanylmethyl)-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C23H24N4O3S/c1-4-30-21(28)19-18(12-31-23-25-16-7-5-6-8-17(16)26-23)24-22(29)27-20(19)15-11-13(2)9-10-14(15)3/h5-11,20H,4,12H2,1-3H3,(H,25,26)(H2,24,27,29)

InChI Key

UWVHNEJMIIXTEY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=NC4=CC=CC=C4N3

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.